Aripiprazole

Descripción general

Descripción

Aripiprazole is a third-generation atypical antipsychotic approved for schizophrenia, bipolar disorder, and major depressive disorder (as adjunctive therapy). It functions as a partial agonist at dopamine D₂ and serotonin 5-HT₁A receptors and as an antagonist at 5-HT₂A receptors . This unique mechanism balances dopaminergic activity, mitigating both hyperdopaminergia (positive symptoms) and hypodopaminergia (negative/cognitive symptoms) in schizophrenia. Its metabolism primarily involves CYP3A4 and CYP2D6, with its active metabolite, dehydrothis compound, contributing to ~40% of its plasma exposure .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del aripiprazol involucra varios pasos clave. Un método común incluye la reacción de tetrahidrofurano con cloruro de paratoluensulfonilo bajo la catálisis de cloruro de zinc para obtener 4-clorobutil paratoluensulfonato. Este intermedio se hace reaccionar luego con 7-hidroxiquinolinona en presencia de un solvente y un álcali para generar 4-clorobutoxiquinolinona. Finalmente, la 4-clorobutoxiquinolinona se hace reaccionar con clorhidrato de piperazina en un solvente específico y álcali para producir aripiprazol .

Métodos de Producción Industrial: La producción industrial del aripiprazol a menudo involucra el uso de procesos de antisolvente supercrítico para mejorar su solubilidad y biodisponibilidad. Este método incluye la preparación de nanocompuestos de aripiprazol-poli (éter de metilvinilo-co-anhídrido maleico), que mejoran significativamente su solubilidad en agua y sus efectos terapéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El aripiprazol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son cruciales para su procesamiento metabólico y eficacia terapéutica.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran aripiprazol incluyen dióxido de carbono supercrítico, que se utiliza para mejorar su solubilidad y facilitar la formación de fármacos a micro / nano escala . Otros reactivos incluyen varios ácidos y bases utilizados en la síntesis y modificación del aripiprazol.

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran aripiprazol incluyen sus metabolitos activos, que contribuyen a sus efectos terapéuticos. Estos metabolitos se forman a través de procesos como la hidroxilación y la deshidrogenación.

Aplicaciones Científicas De Investigación

El aripiprazol tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza en el estudio de la solubilidad de los fármacos y los procesos de cristalización . En biología, se utiliza para investigar los efectos de los fármacos antipsicóticos en las vías celulares y moleculares . En medicina, el aripiprazol se estudia ampliamente por su eficacia y seguridad en el tratamiento de diversos trastornos psiquiátricos . Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevas formulaciones de medicamentos y sistemas de administración .

Mecanismo De Acción

El aripiprazol ejerce sus efectos a través de una combinación de agonismo, agonismo parcial y antagonismo en varios receptores. Su mecanismo principal involucra agonismo parcial en los receptores de dopamina D2 y serotonina 5-HT1A, así como antagonismo en los receptores de serotonina 5-HT2A . Este mecanismo único ayuda a equilibrar los niveles de dopamina y serotonina en el cerebro, aliviando así los síntomas de los trastornos psiquiátricos .

Comparación Con Compuestos Similares

Mechanism of Action: Partial Agonism vs. Functional Selectivity

Aripiprazole’s therapeutic profile is often attributed to D₂ partial agonism, but evidence suggests functional selectivity (biased signaling at D₂ receptors) better explains its clinical advantages over other partial agonists like bifeprunox, which failed in trials . Unlike bifeprunox, this compound uniquely modulates downstream pathways (e.g., increasing Akt-GSK3β phosphorylation in prefrontal cortex and striatum), enhancing efficacy while minimizing extrapyramidal symptoms (EPS) .

Clinical Efficacy in Bipolar Depression

- vs. Quetiapine: Monotherapy: this compound and quetiapine showed comparable effective rates (93/144 vs. 73/144, P = 0.25) but lower remission rates for this compound (56/171 vs. 90/171, P = 0.0002) . Combination Therapy: With lithium or valproate, this compound achieved higher remission rates (e.g., 110/232 vs. 69/232, P < 0.0001 with lithium) . Tolerability: Drop-out rates were similar (Z = 1.80, P = 0.07), indicating comparable side-effect profiles .

Efficacy in Schizophrenia

- vs. Risperidone : this compound demonstrated higher total effectiveness (PANSS score improvement) and superior cognitive outcomes (WAIS-RC and CMS scores, P < 0.05) .

- vs. Haloperidol : Unlike the D₂ antagonist haloperidol, this compound’s partial agonism reduces EPS risk while maintaining efficacy against positive symptoms .

Metabolic and Side Effect Profiles

- Metabolic Impact : this compound has a lower risk of weight gain, hyperprolactinemia, and QTc prolongation compared to olanzapine and risperidone. However, adjunctive this compound (>15 mg for <8 weeks) improved metabolic parameters in patients on olanzapine .

- Side Effects : Higher insomnia risk vs. typical antipsychotics but lower EPS risk vs. haloperidol .

Structural Analogs and Receptor Affinity

Modifications to this compound’s structure (e.g., replacing the N-2,3-dichlorophenyl piperazine ring) yielded analogs with higher D₂ selectivity but reduced clinical utility . For example, compounds 6 and 7 showed >50-fold D₂/D₃ selectivity but retained partial agonism without superior efficacy .

Pharmacokinetic Comparisons

- Plasma Concentrations : The therapeutic range for this compound is 100–350 ng/mL. A 10 mg oral dose achieves a steady-state minimum concentration (Cmin,ss) of 94 ng/mL, comparable to long-acting injectables (LAIs) .

- LAI Formulations : Two-month LAIs maintain plasma concentrations ≥95 ng/mL, matching oral efficacy .

Data Tables

Table 1: Efficacy in Bipolar Depression (this compound vs. Quetiapine)

Table 2: Side Effect Profile

| Side Effect | This compound | Risperidone | Haloperidol | |

|---|---|---|---|---|

| EPS Risk | Low | Moderate | High | |

| Weight Gain | Low | High | Low | |

| Insomnia | Moderate | Low | Low |

Actividad Biológica

Aripiprazole is a novel atypical antipsychotic medication that exhibits a unique pharmacological profile, characterized by its partial agonist activity at dopamine D2 receptors and its interaction with various serotonin receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic implications.

This compound's pharmacodynamics are complex and involve multiple neurotransmitter systems. It is primarily known for its partial agonist activity at D2 dopamine receptors, which allows it to stabilize dopamine transmission in the brain. This dual action—acting as both an agonist and antagonist—helps mitigate the symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics.

Key Receptor Interactions:

- Dopamine Receptors: this compound acts as a presynaptic D2 agonist, reducing dopamine release, while also functioning as a postsynaptic D2 antagonist at higher doses . This functional selectivity contributes to its efficacy in treating schizophrenia.

- Serotonin Receptors: It exhibits partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, which may enhance its therapeutic effects and influence mood stabilization .

- Other Receptors: this compound interacts with adrenergic and histaminergic receptors, though these actions are less pronounced compared to its effects on dopamine and serotonin systems .

Clinical Efficacy

This compound has been extensively studied in clinical trials for various psychiatric disorders. A landmark study showed that patients treated with this compound experienced significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .

Clinical Trial Overview:

| Study | Population | Duration | Dosage | Outcome |

|---|---|---|---|---|

| Kane et al. (2002) | Schizophrenia | 4 weeks | 15 mg/day, 30 mg/day | Significant reduction in PANSS scores vs. placebo |

| Bristol-Myers Squibb (2004) | Schizophrenia | 52 weeks | 15–30 mg/day | Longer time to relapse vs. placebo |

| This compound Lauroxil Study (2015) | Acute Schizophrenia | 12 weeks | 441 mg, 882 mg (IM monthly) | Robust efficacy with improved CGI-I scores |

Case Studies

Recent case studies further illustrate the diverse applications of this compound beyond schizophrenia. For instance, research indicates that this compound may possess cytotoxic effects against cancer stem cells while sparing normal stem cells, suggesting potential applications in oncology . Additionally, studies have shown that this compound can induce mitochondrial hyperpolarization and increase reactive oxygen species (ROS), which may enhance resilience to oxidative stress—an important consideration in schizophrenia treatment where oxidative stress is prevalent .

Safety Profile

The safety profile of this compound is generally favorable compared to other antipsychotics. Common side effects include nausea, vomiting, and insomnia; however, it is associated with a lower incidence of metabolic syndrome and extrapyramidal symptoms . Long-term studies have indicated that this compound maintains a stable efficacy-safety balance over extended periods.

Q & A

Basic Research Questions

Q. What are the pharmacodynamic mechanisms of aripiprazole, and how do they influence experimental design in schizophrenia trials?

this compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. This unique profile necessitates careful selection of outcome measures, such as Positive and Negative Syndrome Scale (PANSS) scores, to capture symptom-specific efficacy. Researchers must also account for its lower propensity for extrapyramidal symptoms (EPS) compared to typical antipsychotics when designing adverse event monitoring protocols .

Q. How do pharmacokinetic properties of this compound (e.g., CYP2D6 metabolism) impact dosing strategies in diverse populations?

this compound is metabolized primarily via CYP2D6 and CYP3A3. Poor metabolizers of CYP2D6 require dose adjustments to avoid toxicity, while concomitant use of CYP3A4 inducers (e.g., carbamazepine) necessitates dose increases. Population pharmacokinetic modeling and therapeutic drug monitoring (TDM) are recommended in studies involving pediatric, geriatric, or hepatic-impaired cohorts to optimize dosing .

Q. What are the validated scales for assessing functional outcomes in this compound adjunctive therapy for major depressive disorder (MDD)?

The Sheehan Disability Scale (SDS) is widely used to evaluate functional improvements in MDD trials. Post hoc analyses of pooled data from randomized controlled trials (RCTs) demonstrate significant SDS score reductions with adjunctive this compound, emphasizing the need to pre-specify functional endpoints in trial protocols .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between open-label studies (OLS) and RCTs in this compound research?

Meta-analyses comparing OLS and RCTs reveal that OLS tend to overestimate effect sizes due to unblinded designs and placebo effects. To address this, researchers should employ sensitivity analyses, exclude trials with high attrition rates (>30%), and prioritize RCTs with active comparators. For example, a 2013 meta-analysis found that OLS overpredicted MDD remission rates by 15% compared to RCTs .

Q. What methodological strategies mitigate heterogeneity in meta-analyses comparing this compound with other atypical antipsychotics?

- Use random-effects models to account for between-study variance.

- Stratify analyses by diagnosis (e.g., schizophrenia vs. bipolar disorder) and dosing regimens.

- Apply the GRADE framework to evaluate evidence quality, as many trials exhibit high risk of bias (e.g., industry sponsorship, incomplete outcome data). A Cochrane review highlighted "very low quality" evidence for this compound’s superiority in quality of life over quetiapine due to inconsistent reporting .

Q. How can polymorphism-related formulation challenges be addressed in this compound preclinical studies?

this compound’s bioavailability is influenced by crystalline polymorphism. X-ray diffraction (XRD) studies are critical to identify stable polymorphic forms (e.g., Form III). Experimental designs should include solubility assays under physiological pH conditions and dissolution testing aligned with FDA guidance. Patent disputes highlight the importance of rigorous polymorph characterization to avoid intellectual property conflicts .

Q. What ethical and operational considerations are critical when designing RCTs for this compound in pediatric populations?

- Participant selection : Use stratified randomization by age and metabolic genotype (CYP2D6 status).

- Monitoring : Implement Data Safety Monitoring Boards (DSMBs) to review EPS and metabolic adverse events.

- Informed consent : Develop age-appropriate assent forms and ensure caregiver education on off-label use risks, as highlighted in FDA prescribing guidelines .

Q. How do post hoc analyses influence the interpretation of this compound’s long-term efficacy and safety?

Post hoc analyses, while hypothesis-generating, risk Type I errors due to multiple comparisons. Researchers should predefine endpoints in statistical analysis plans (SAPs) and use Bonferroni corrections. For example, a pooled analysis of three RCTs found adjunctive this compound improved SDS scores, but these findings require validation in prospectively designed trials .

Q. Methodological Recommendations

- For preclinical studies : Include XRD and differential scanning calorimetry (DSC) to characterize polymorphic stability .

- For clinical trials : Use adaptive designs to adjust sample sizes based on interim analyses of primary endpoints .

- For meta-analyses : Adhere to PRISMA guidelines and register protocols in PROSPERO to reduce reporting bias .

Propiedades

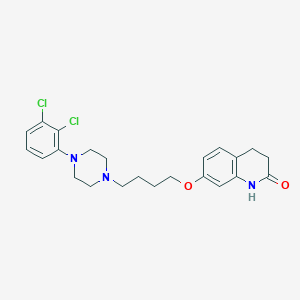

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046083 | |

| Record name | Aripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aripiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

139.0-139.5 °C | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |

| Record name | SID49666418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless, flake crystals from ethanol | |

CAS No. |

129722-12-9, 851220-85-4 | |

| Record name | Aripiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129722-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aripiprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aripiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137-140 | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.